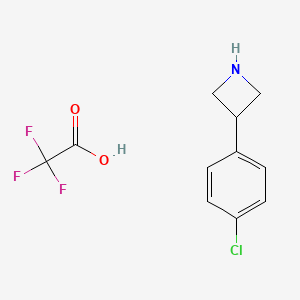

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid

Description

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-chlorophenyl group. The TFA component typically acts as a counterion in its salt form or as a catalyst in synthetic reactions. Its molecular formula is C₉H₁₁Cl₂N·C₂HF₃O₂ (derived from and ), with a molecular weight of 281.2 g/mol (when TFA is included as a counterion) . This compound is utilized in organic synthesis, particularly in the preparation of bioactive molecules, due to the azetidine ring’s conformational rigidity and the electron-withdrawing effects of the 4-chlorophenyl group .

Properties

IUPAC Name |

3-(4-chlorophenyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.C2HF3O2/c10-9-3-1-7(2-4-9)8-5-11-6-8;3-2(4,5)1(6)7/h1-4,8,11H,5-6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUTZDCVCOSCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443238-27-4 | |

| Record name | 3-(4-chlorophenyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the 4-chlorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold (I) complexes in the presence of specific reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid has shown promise in medicinal chemistry, particularly in drug discovery and development.

- Anticancer Activity : Studies have indicated that derivatives of azetidines exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves modulation of apoptotic pathways, such as the Bax/Bcl-2 ratio and activation of caspases, leading to induced apoptosis in cancer cells .

- Antimicrobial Properties : Compounds related to this structure have demonstrated antimicrobial activity against several pathogens, making them potential candidates for antibiotic development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : Trifluoroacetic acid is widely used for deprotection reactions and activation of carbonyl compounds. It can also facilitate various transformations such as rearrangements, functional group deprotections, and trifluoroalkylations .

| Application Type | Specific Uses |

|---|---|

| Organic Chemistry | Building block for complex molecules |

| Pharmaceutical Development | Potential lead compound for anticancer drugs |

| Antimicrobial Research | Study of new antimicrobial agents |

Neuropharmacology

Research indicates that compounds similar to 3-(4-Chlorophenyl)azetidine may exhibit neuroprotective effects. These compounds are being explored for their potential utility in treating neurological disorders by modulating cannabinoid receptors .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of azetidine derivatives on xenograft models of small-cell lung cancer. The results demonstrated that certain derivatives achieved significant tumor regression at well-tolerated doses, supporting their potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of azetidine derivatives against various bacterial strains. The results showed that halogenated phenyl substitutions significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group distinguishes this compound from analogs with different halogen or functional group substitutions. Key examples include:

Key Insight : The 4-chlorophenyl group balances electronic effects and steric bulk, making it favorable for catalytic reactions and intermediate synthesis. Fluorinated analogs (e.g., 4-F) improve solubility but reduce metabolic stability compared to chlorine .

Role of Trifluoroacetic Acid (TFA)

TFA’s role varies across compounds:

- As a Counterion : In salts like 3-(4-Chlorophenyl)azetidine hydrochloride (), TFA stabilizes the protonated amine via strong hydrogen bonding .

- As a Catalyst : TFA (0.5 eq) facilitates azetidine dimerization in DMSO at 50°C, achieving >90% conversion (). Its strong acidity (pKa ~0.5) outperforms acetic acid (pKa ~4.8) in protonating intermediates .

- In Deprotection Reactions : TFA cleaves tert-butyl esters (e.g., in macrocyclic Hedgehog pathway inhibitors, ) under mild conditions .

Solubility and Stability

Research Findings and Data Tables

Biological Activity

3-(4-Chlorophenyl)azetidine, trifluoroacetic acid (CAS No. 1443238-27-4), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H11ClF3NO2, with a molecular weight of approximately 273.66 g/mol. The compound combines a trifluoroacetic acid moiety with a 3-(4-chlorophenyl)azetidine core, which enhances its lipophilicity and may influence its interaction with biological targets.

The structure of this compound includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Chlorophenyl Group : Enhances lipophilicity and may affect pharmacokinetics.

- Trifluoroacetic Acid : Provides acidic properties and is commonly used in organic synthesis.

Biological Activities

Research indicates that compounds related to 3-(4-Chlorophenyl)azetidine exhibit a variety of biological activities, including:

- Antimicrobial Activity : Similar azetidine derivatives have shown promising antimicrobial properties against various pathogens.

- Anticancer Properties : Studies have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from azetidines have been reported to induce apoptosis in these cell lines by modulating the Bax/Bcl-2 ratio and activating caspase pathways .

- Neuroactivity : Some derivatives are being explored for their potential neuroprotective effects, although specific data on 3-(4-Chlorophenyl)azetidine is limited.

The biological activity of 3-(4-Chlorophenyl)azetidine may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Cell Cycle Modulation : It has been observed that related compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-(Phenyl)azetidine | Similar azetidine core | Antimicrobial activity |

| 3-(4-Methylphenyl)azetidine | Similar azetidine core | Potential neuroactivity |

| 3-(2-Chlorophenyl)azetidine | Similar azetidine core | Anticancer properties |

| 1,4-Diaryl-3-chloroazetidin-2-one | Contains azetidinone unit | Antiproliferative activity |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various azetidine derivatives on MCF-7 and HepG2 cells. The results indicated that certain modifications in the azetidine structure significantly enhanced anticancer activity, with IC50 values indicating potent effects at low concentrations .

- Antimicrobial Studies : Compounds sharing structural features with 3-(4-Chlorophenyl)azetidine have been tested for antimicrobial efficacy against bacterial strains. Results showed that halogenated phenyl substituents increased antimicrobial potency compared to their non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.